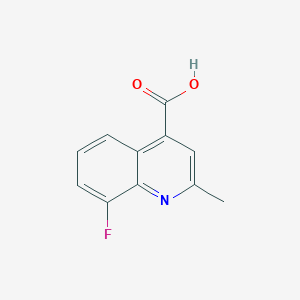

8-Fluoro-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-fluoro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-5-8(11(14)15)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAJACPHCDNIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393609 | |

| Record name | 8-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-68-8 | |

| Record name | 8-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

-

Reactants :

-

7-Fluoroindoline-2,3-dione (isatin derivative) provides the quinoline backbone.

-

1-Chloropropan-2-one introduces the methyl group at position 2.

-

-

Base Catalyst : Calcium oxide facilitates deprotonation and cyclization.

-

Temperature : 80°C for 7 hours ensures complete ring closure.

The reaction proceeds via:

Yield and Purification

-

Purification : Washing with n-hexane and diethyl ether removes unreacted starting materials.

-

Characterization :

Decarboxylation Strategies for Intermediate Modification

While the Pfitzinger reaction produces 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ), subsequent decarboxylation is required to eliminate the carboxylic acid group. However, this step is typically employed to generate derivatives like 8-fluoro-2-methylquinolin-3-ol (4 ) rather than the target compound.

Decarboxylation Protocol

-

Conditions : Nitrobenzene solvent at 210–220°C for 7 hours.

-

Outcome :

Alternative Synthetic Routes and Methodological Challenges

Doebner–Von Miller Reaction

This method involves condensing aniline derivatives with aldehydes and pyruvic acid. For fluorinated quinolines, fluorinated anilines or aldehydes are used as precursors. Key challenges include:

-

Regioselectivity : Ensuring fluorine incorporation at position 8.

-

Byproduct Formation : Competing reactions may yield 6- or 7-fluoro isomers.

Microwave-Assisted Synthesis

-

Advantages : Reduced reaction time (≤2 hours) and improved yield (≥80%).

-

Limitations : Specialized equipment requirements and scalability issues.

Industrial-Scale Production Considerations

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–85°C | Maximizes cyclization |

| Catalyst Loading | 1.2 eq CaO | Prevents side reactions |

| Solvent | Aqueous ethanol | Enhances solubility |

Purification Techniques

-

Recrystallization : Ethanol/water mixtures achieve ≥95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves regioisomers.

Critical Analysis of Methodological Limitations

Hydroxy Group Retention in Pfitzinger Products

The Pfitzinger reaction inherently introduces a hydroxy group at position 3, necessitating additional steps for its removal. Current protocols lack efficient dehydroxylation methods, limiting direct synthesis of 8-fluoro-2-methylquinoline-4-carboxylic acid.

Fluorine Incorporation Challenges

-

Electrophilic Fluorination : Requires hazardous reagents like Selectfluor™.

-

Nucleophilic Substitution : Low reactivity of chloro precursors at position 8.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-Fluoro-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, fluorinated quinolines are known to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell processes, leading to antimicrobial effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 8-fluoro-2-methylquinoline-4-carboxylic acid and its analogs:

Key Observations:

- Substituent Effects: Halogen Position: Fluorine at the 6-position (NSC 368390) vs. 8-position (target compound) influences electronic distribution and target binding. For example, NSC 368390’s 6-fluoro group contributes to its activity against human colon carcinomas .

- Solubility: Sodium salt formulations (e.g., NSC 368390) improve aqueous solubility, enabling intravenous or oral administration, whereas non-salt analogs often require organic solvents .

Antitumor Activity

- NSC 368390 (DuP-785): Demonstrated >90% growth inhibition against MX-1 breast, LX-1 lung, and DLD-2 colon carcinomas in xenograft models at 20–40 mg/kg (daily for 9 days). Its efficacy surpassed fluorouracil and Adriamycin in colon cancer models .

Biological Activity

8-Fluoro-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. With the molecular formula , this compound is synthesized through various methods, including the Doebner–Von Miller reaction, which involves the reaction of aniline derivatives with aldehydes or ketones followed by cyclization and fluorination steps.

- Molecular Formula :

- CAS Number : 288151-68-8

Synthesis Methods

The synthesis of this compound can be achieved through:

- Doebner–Von Miller Reaction : Involves the condensation of aniline with an aldehyde and pyruvic acid.

- Microwave-Assisted Synthesis : Enhances yields and reduces reaction times.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. For instance, studies have reported minimum inhibitory concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

| Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 × 10⁻⁶ | 1 × 10⁻⁵ |

| Klebsiella pneumoniae | 1 × 10⁻⁵ | 1 × 10⁻⁴ |

| Escherichia coli | 1 × 10⁻⁶ | 1 × 10⁻⁴ |

Anticancer Properties

The compound has also shown promise in anticancer research. In vitro studies demonstrate that it inhibits cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G1 phase .

Case Study: MCF-7 Cell Line

In a study assessing its effects on MCF-7 cells, this compound displayed an IC50 value of approximately 168.78 µM, indicating its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound acts as an inhibitor of bacterial DNA-gyrase, which is essential for DNA replication in bacteria. This mechanism underlines its potential as a therapeutic agent against bacterial infections. Additionally, it has been investigated for its inhibitory effects on other enzymes relevant to disease pathways.

Other Biological Activities

Research highlights additional biological activities such as:

- Anti-inflammatory Effects : Potentially modulating inflammatory pathways.

- Antiviral Activity : Preliminary studies suggest activity against certain viral strains, warranting further investigation into its use in antiviral therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Disrupts bacterial DNA replication.

- Apoptosis Induction : Triggers programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. How can researchers validate the proposed mechanism of antineoplastic effects?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against topoisomerase II (IC determination).

- Apoptosis Studies : Use flow cytometry (Annexin V/PI staining) in MCF-7 cells. Fluorinated quinolines induce caspase-3 activation at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.